molecular formula C12H7NO2S B6375908 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% CAS No. 1261901-04-5

5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95%

Cat. No. B6375908
CAS RN: 1261901-04-5
M. Wt: 229.26 g/mol
InChI Key: HGPLYWVOYCHABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% (5FTCP) is a synthetic organic compound with a wide range of applications in scientific research. It is a yellow solid with a melting point of 137 °C and a boiling point of 250 °C. 5FTCP has been used as a reagent and in the synthesis of various compounds, such as polymers, organic molecules, and drugs. Additionally, it has been used in several biochemical and physiological studies.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical and physiological studies. It has been used in the synthesis of polymers, organic molecules, and drugs, and it has also been used in studies of enzyme inhibition and protein folding. Additionally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has been used in studies of the effects of various drugs and chemicals on cells and organisms.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% is not well understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% may act as an inhibitor of certain enzymes and proteins, which could lead to changes in biochemical and physiological processes. Additionally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% may also interact with other molecules in the cell, such as lipids, proteins, and carbohydrates, which could lead to changes in cell function.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has been found to have a variety of biochemical and physiological effects. In studies of cells and organisms, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has been found to inhibit the activity of certain enzymes, which could lead to changes in biochemical and physiological processes. Additionally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has been found to interact with other molecules in the cell, such as lipids, proteins, and carbohydrates, which could lead to changes in cell function.

Advantages and Limitations for Lab Experiments

5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable. Additionally, it is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% also has some limitations. It is not very soluble in water, and it can be toxic if ingested or inhaled. Additionally, it can be difficult to work with in large quantities due to its low solubility.

Future Directions

There are a variety of potential future directions for the use of 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% in scientific research. For example, it could be used in the synthesis of novel drugs or in the development of new biochemical and physiological studies. Additionally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% could be used in studies of the effects of various drugs and chemicals on cells and organisms. Additionally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% could be used in the development of new organic molecules and polymers, or in the development of new methods for enzyme inhibition or protein folding. Finally, 5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% could be used in the development of new methods for drug delivery or drug targeting.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% can be synthesized by reacting 5-formylthiophene-2-carboxaldehyde with 2-cyano-1-phenylethanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in a solvent such as ethanol or isopropanol, and the reaction is usually complete within a few hours.

properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLYWVOYCHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684715
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile

CAS RN

1261901-04-5
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.